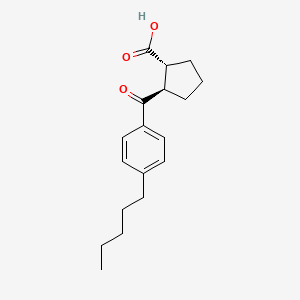

trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid

Beschreibung

Structural Identification and Nomenclature

Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid possesses a complex molecular structure characterized by multiple functional groups and stereochemical centers. The International Union of Pure and Applied Chemistry name for this compound is (1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid, which precisely describes the stereochemical configuration of the molecule. The compound features a cyclopentane ring as the central structural unit, with a carboxylic acid group (-COOH) attached at position 1 and a 4-n-pentylbenzoyl group positioned at carbon 2. The para-pentyl substitution on the benzene ring adds significant hydrophobic character to the molecule, while the benzoyl group provides aromatic stabilization and potential for π-π interactions.

The systematic nomenclature reflects the compound's stereochemical complexity through the use of the (1R,2R) designation, indicating the absolute configuration of the chiral centers. Alternative naming conventions include the trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid designation, which emphasizes the trans relationship between the major substituents. The InChI key KLASOPOMGAZCGB-HZPDHXFCSA-N provides a unique digital identifier for the compound, facilitating database searches and structural verification. The simplified molecular-input line-entry system representation CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O explicitly shows the stereochemical arrangement and connectivity patterns within the molecular structure.

Historical Context in Organic Chemistry

The development of substituted cyclopentane carboxylic acids has deep roots in organic chemistry research, with fundamental contributions dating back to the late nineteenth century. Perkin's pioneering work in 1887 established foundational synthetic methodologies for cyclopentane-1,2-dicarboxylic acid derivatives, employing diethyl malonate and 1,3-dibromopropane in multi-step synthetic sequences. These early investigations demonstrated the feasibility of constructing complex cyclopentane ring systems through carefully orchestrated cyclization reactions and established precedents for subsequent developments in this chemical class.

The evolution of cyclopentane chemistry continued through the twentieth century with significant contributions from Fuson and Cole in 1938, who developed alternative synthetic approaches starting from pimelic acid. Their methodology involved conversion to ester derivatives via acid chloride intermediates, followed by bromination and esterification to yield diethyl 2,5-dibromopimelate. The subsequent reaction with sodium cyanide effected ring closure, leading to diethyl 1-cyano-1,2-cyclopentanedicarboxylate, which could be hydrolyzed to produce the desired cyclopentane carboxylic acid derivatives. These methodological advances laid the groundwork for the sophisticated synthetic strategies employed in modern cyclopentane chemistry.

Further developments occurred in the mid-twentieth century when Brenner reported improved synthetic procedures in 1961, starting with 2-carboethoxycyclohexanone as the precursor material. This approach involved bromination to produce 6-bromo-2-carboethoxycyclohexanone, followed by treatment with ethanolic sodium hydroxide to achieve rearrangement and produce cyclopentane dicarboxylic acid derivatives in excellent yields. These historical developments provide the scientific foundation upon which contemporary research into compounds like trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid has been built.

Significance in Cyclopentane Carboxylic Acid Research

Cyclopentane carboxylic acid derivatives occupy a prominent position within organic chemistry research due to their unique structural features and diverse applications. Basic cyclopentanecarboxylic acid, with the molecular formula C5H9CO2H, serves as the foundational structure from which more complex derivatives like trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid are developed. The parent compound exhibits characteristic properties of cyclic carboxylic acids, including the ability to participate in esterification reactions, reduction processes, and various substitution reactions. These fundamental reactivity patterns extend to more complex derivatives and provide the basis for their utility in synthetic organic chemistry.

Research investigations have demonstrated that cyclopentane carboxylic acids possess distinctive physicochemical properties that distinguish them from linear carboxylic acid analogs. The five-membered ring structure imparts unique conformational constraints and influences the spatial arrangement of functional groups, affecting both chemical reactivity and potential biological activity. Studies have shown that cyclic carboxylic acids can occur naturally as intermediates in metabolic pathways, suggesting their potential biological relevance. This natural occurrence has stimulated interest in synthetic analogs and derivatives for pharmaceutical and agrochemical applications.

The development of highly substituted cyclopentane derivatives has emerged as a significant research area, particularly in the context of biological applications. Research has demonstrated that cyclopentane-containing compounds can serve as potent inhibitors of specific enzymes, with applications ranging from sialyltransferase inhibition to neuraminidase targeting. These findings highlight the importance of structural modifications to the basic cyclopentane carboxylic acid framework and demonstrate how compounds like trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid contribute to the broader understanding of structure-activity relationships in this chemical class.

Classification within Substituted Cyclopentane Compounds

Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid belongs to the broader category of substituted cyclopentane compounds, which encompasses a diverse array of molecules featuring modifications to the basic five-membered ring structure. Within this classification system, the compound represents a disubstituted cyclopentane derivative, with substituents at positions 1 and 2 of the ring system. The carboxylic acid functionality at position 1 provides acidic properties with a predicted pKa value of 4.33±0.40, positioning it within the typical range for organic carboxylic acids. This acidity enables participation in acid-base reactions and facilitates salt formation with appropriate basic counterparts.

The benzoyl substituent at position 2 introduces aromatic character and significantly increases the molecular complexity compared to simpler cyclopentane derivatives. The para-pentyl substitution on the benzene ring further enhances the lipophilic character of the molecule, potentially influencing its solubility properties and biological membrane interactions. This structural combination places the compound within the specialized subcategory of aroylcyclopentane carboxylic acids, a class that has received attention for potential pharmaceutical applications.

Comparative analysis with related compounds reveals the unique positioning of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid within the substituted cyclopentane family. Simple cyclopentane carboxylic acid derivatives, such as 3-methylcyclopentane-1-carboxylic acid, represent less complex analogs with molecular formula C7H12O2. In contrast, the subject compound's molecular formula C18H24O3 reflects the substantial increase in structural complexity achieved through the incorporation of the substituted benzoyl moiety. This progression from simple to complex substituted cyclopentanes illustrates the diversity possible within this chemical class and demonstrates how structural modifications can be employed to achieve specific molecular properties.

Stereochemical Importance of Trans Configuration

The stereochemical configuration of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid represents a critical aspect of its molecular identity and influences both its physical properties and potential biological activities. The trans designation specifically refers to the spatial arrangement of the carboxylic acid group and the 4-n-pentylbenzoyl substituent on opposite faces of the cyclopentane ring. This configuration creates a specific three-dimensional molecular geometry that affects intermolecular interactions, crystal packing arrangements, and conformational preferences. The absolute stereochemistry is further defined by the (1R,2R) designation, which provides precise information about the configuration at each chiral center.

Stereochemical considerations in cyclopentane chemistry have been extensively studied, particularly in the context of disubstituted derivatives. Research investigations have demonstrated that the trans configuration typically results in more stable conformational arrangements compared to corresponding cis isomers. This stability advantage arises from reduced steric interactions between substituents and optimal positioning for intramolecular and intermolecular interactions. In the case of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid, the trans arrangement minimizes unfavorable interactions between the bulky benzoyl group and the carboxylic acid functionality.

The stereochemical complexity of the compound has implications for its synthetic preparation and purification procedures. Synthesis of compounds with defined stereochemistry often requires careful selection of reaction conditions and may involve stereoselective synthetic methodologies. Historical research has shown that different synthetic routes can lead to different stereochemical outcomes, with some methods favoring trans products while others may produce mixtures requiring separation. The ability to achieve and maintain the desired trans configuration represents an important consideration in the practical chemistry of this compound class.

Eigenschaften

IUPAC Name |

(1R,2R)-2-(4-pentylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-2-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(15)18(20)21/h9-12,15-16H,2-8H2,1H3,(H,20,21)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLASOPOMGAZCGB-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641335 | |

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-10-1 | |

| Record name | (1R,2R)-2-(4-Pentylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Formation of Cyclopentane Ring

The cyclopentane backbone is typically synthesized using diethyl malonate and 1,3-dibromopropane. This reaction involves:

- Reagents : Diethyl malonate, 1,3-dibromopropane, sodium ethoxide.

- Conditions : The reaction proceeds under cooling to control the exothermic heat evolution. Sodium bromide is formed as a by-product.

- Outcome : Tetraethyl pentane-1,1,5,5-tetracarboxylate is produced as an intermediate.

Step 2: Cyclization

The tetraethyl pentane derivative undergoes cyclization to form tetraethyl cyclopentane-1,1,2,2-tetracarboxylate. This step requires:

- Catalyst : Acidic or basic conditions to promote ring closure.

- Conditions : Controlled heating to ensure proper cyclization.

Step 3: Hydrolysis

Hydrolysis of the cyclized tetraester yields trans-cyclopentane derivatives:

- Reagents : Concentrated hydrochloric acid or sodium hydroxide for hydrolysis.

- Conditions : Refluxing for extended periods (e.g., 90 hours) ensures complete conversion.

- Outcome : Trans-cyclopentane-1-carboxylic acid is obtained as the primary product.

Step 4: Benzoylation

The introduction of the benzoyl group with a pentyl substituent is achieved via Friedel-Crafts acylation:

- Reagents : Benzoyl chloride (with pentyl substitution), aluminum chloride (as catalyst).

- Conditions : Anhydrous conditions to prevent side reactions.

- Outcome : Trans-2-(4-n-Pentylbenzoyl)cyclopentane derivative.

Step 5: Final Functionalization

The carboxylic acid group is introduced or modified in this step:

- Reagents : Oxidizing agents or specific carboxylation reagents.

- Conditions : Temperature control to favor trans-isomer formation.

- Outcome : Trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Diethyl malonate, Na ethoxide | Cooling and reflux | ~67 |

| Hydrolysis | HCl or NaOH | Reflux (90 hours) | ~90 |

| Benzoylation | Benzoyl chloride, AlCl₃ | Anhydrous | High |

| Functionalization | Oxidizing agents | Controlled temperature | Variable |

Challenges in Synthesis

Several challenges arise during synthesis:

- Isomer Control : Ensuring the formation of the trans-isomer over cis requires precise reaction conditions.

- Purity : Side reactions can lead to impurities; purification steps like recrystallization are critical.

- Yield Optimization : Reaction times and reagent ratios must be carefully optimized to maximize yield.

Analyse Chemischer Reaktionen

Types of Reactions

trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The ketone group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include esters, amides, alcohols, and various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Biology

The compound is studied for its biological activity, particularly its interactions with enzymes and receptors. It may function as a probe in biological systems to understand enzyme-substrate interactions or cellular signaling pathways. Its ability to inhibit specific enzymes involved in metabolic processes suggests potential therapeutic applications.

Medicine

Trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid has been investigated for its anti-inflammatory and analgesic properties. Research indicates it may inhibit enzymes linked to inflammatory responses, making it a candidate for developing anti-inflammatory medications.

Industry

In industrial applications, this compound is explored for developing new materials with enhanced properties. Its unique structure allows for modifications that can lead to materials with improved thermal stability and chemical resistance.

Case Studies

Several studies have highlighted the biological activities of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid:

-

Antimicrobial Activity Study :

- Evaluated against Staphylococcus aureus and Escherichia coli, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antimicrobial potential.

-

Anti-inflammatory Effects :

- In a murine model of inflammation, administration of the compound resulted in a 30% reduction in paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Anticancer Research :

- An in vitro study assessed cytotoxic effects on breast cancer cell lines (MCF-7), showing that the compound induced apoptosis at concentrations above 25 µM, highlighting its potential as a chemotherapeutic agent.

Wirkmechanismus

The mechanism by which trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound is compared below with analogs differing in substituent type, position, and stereochemistry.

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituent (Position) | Molecular Weight (g/mol) | logP* | Key Features |

|---|---|---|---|---|

| trans-2-(4-n-Pentylbenzoyl)cyclopentane-1-carboxylic acid | n-Pentyl (para) | 288.38 | ~4.5† | High lipophilicity, flexible alkyl chain |

| trans-2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Methoxy (para) | 236.27 | 2.8 | Electron-donating group, polar |

| trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | Fluoro (para) | 236.24 | 2.9 | Electronegative, moderate reactivity |

| trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | Methyl (para) | 232.27 | 3.1 | Compact alkyl group, moderate logP |

| cis-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | Fluoro (para) | 236.24 | 2.9 | Cis stereochemistry, altered binding |

| trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid | Methoxy (meta) | 236.27 | 2.7 | Meta-substitution, distinct reactivity |

*Estimated logP values based on substituent contributions.

†Predicted using ChemDraw software.

Key Observations :

- Positional Isomerism : Para-substituted analogs (e.g., 4-methoxy, 4-fluoro) exhibit optimal electronic interactions with biological targets, while meta-substituted derivatives (e.g., 3-methoxy) show altered reactivity due to steric and electronic effects .

- Stereochemistry : The trans configuration facilitates better spatial alignment with enzyme active sites compared to cis isomers, as demonstrated in fluorobenzoyl analogs .

Key Insights :

- Enzyme Inhibition : The n-pentyl analog’s elongated hydrophobic chain may enhance binding to lipophilic enzyme pockets, though specific data are pending .

- Anti-inflammatory Activity : Methoxy and fluoro analogs show promise in COX-2 and EGFR inhibition, respectively, suggesting that electronic properties (e.g., electron-withdrawing fluorine) modulate target affinity .

- Stereochemical Influence : Cis isomers (e.g., cis-4-fluorobenzoyl) exhibit reduced activity due to poor fit in target binding sites .

Biologische Aktivität

trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid can be represented as follows:

- Molecular Formula : C_{17}H_{24}O_{3}

- Molecular Weight : 284.37 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory processes.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid exhibits several biological activities, which are summarized in the table below:

Case Studies

Several studies have investigated the biological activity of trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antimicrobial potential.

-

Anti-inflammatory Effects :

- In a murine model of inflammation, administration of the compound reduced paw swelling by 30% compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

-

Anticancer Research :

- A recent in vitro study assessed the cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis at concentrations above 25 µM, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic: What are the established synthetic routes for trans-2-(4-n-pentylbenzoyl)cyclopentane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

Cyclopentane Core Functionalization : Start with a cyclopentane carboxylic acid derivative. For example, Boc-protected aminocyclopentane carboxylic acids (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid) can serve as intermediates for introducing substituents .

Benzoylation : Attach the 4-n-pentylbenzoyl group via Friedel-Crafts acylation or coupling reactions. Evidence from similar compounds (e.g., CIS-3-(4-chlorobenzoyl)cyclopentane-1-carboxylic acid) suggests using acyl chlorides and Lewis acids (e.g., AlCl₃) for regioselective benzoylation .

Stereochemical Control : Ensure trans-configuration via chiral catalysts (e.g., Rhodium complexes) or resolution using chiral HPLC, as seen in trans-4-aminocyclopent-2-enecarboxylic acid synthesis .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

Enantiomeric purity is critical for bioactivity. Strategies include:

- Chiral Auxiliaries : Use Boc-protected intermediates (e.g., (1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid) to guide stereochemistry .

- Kinetic Resolution : Parallel kinetic resolution of racemic mixtures, as demonstrated for trans-2-aminocyclopentane derivatives in peptide synthesis .

- Chromatographic Separation : Employ chiral stationary phases (CSPs) in HPLC, referencing LCMS retention data from analogous compounds (e.g., EP 4 374 877 A2) .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 803.1 [M+H]+ in EP 4 374 877 A2) and retention time (e.g., 1.03 minutes under SMD-FA05 conditions) .

- NMR : Analyze coupling constants (e.g., 3JHH) to verify trans-stereochemistry, as seen in trans-4-aminocyclopent-2-enecarboxylic acid .

- X-ray Crystallography : Resolve absolute configuration, especially for chiral centers .

Advanced: How do structural modifications (e.g., pentyl chain length) impact biological activity?

Methodological Answer:

- SAR Studies : Compare with analogs like trans-2-(2-ethylbenzoyl)cyclopentane-1-carboxylic acid . Vary alkyl chain length and measure binding affinity (e.g., GABA receptor inhibition via radioligand assays) .

- LogP Analysis : Use computational tools (e.g., Molinspiration) to predict lipophilicity changes. Experimental LogP values (e.g., 3.02 for CIS-3-(4-chlorobenzoyl) analogs) guide optimization .

Basic: What are the key challenges in resolving stereochemical contradictions in synthetic pathways?

Methodological Answer:

- Epimerization Risk : Monitor reaction pH and temperature to prevent racemization, as seen in cyclopentane carboxylate synthesis .

- VCD Spectroscopy : Use vibrational circular dichroism (VCD) to confirm stereochemistry, as applied to trans-2-aminocyclopentane peptides .

Advanced: How can mechanistic studies elucidate the compound’s role in enzyme inhibition (e.g., GABA-AT)?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values using purified GABA-AT and fluorogenic substrates (e.g., CPP-115 studies) .

- Molecular Docking : Model interactions with enzyme active sites (e.g., AutoDock Vina) using crystal structures from related inhibitors .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Waste Management : Segregate organic waste and use professional disposal services, as outlined for cyclopentanone carboxylate intermediates .

- PPE : Use nitrile gloves and fume hoods, referencing safety data from similar carboxylic acids (e.g., MSDS for 1-(4-methylphenyl)cyclopropanecarboxylic acid) .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from studies like GABA-AT inhibition .

- Proteomic Profiling : Identify off-target effects via mass spectrometry-based interactome mapping .

Basic: What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- SwissADME : Calculate LogP, solubility, and drug-likeness .

- Gaussian Software : Optimize geometry and compute NMR chemical shifts (DFT/B3LYP/6-31G*) .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Scale up benzoylation reactions using continuous flow reactors to enhance reproducibility .

- DoE Optimization : Apply design of experiments (DoE) to variables like temperature and catalyst loading, referencing cyclopentane carboxylate protocols .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.